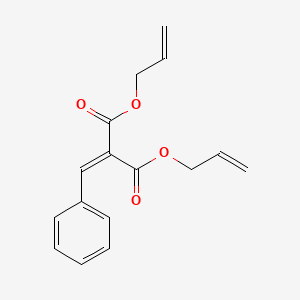
Diprop-2-enyl 2-benzylidenepropanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diprop-2-enyl 2-benzylidenepropanedioate, also known as diallyl 2-benzylidenemalonate, is an organic compound with the molecular formula C16H16O4 and a molecular weight of 272.3 g/mol . This compound is characterized by its unique structure, which includes two propenyl groups and a benzylidene group attached to a propanedioate backbone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diprop-2-enyl 2-benzylidenepropanedioate typically involves the esterification of benzylidenemalonate with propenyl alcohol under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield . The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the quality and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Diprop-2-enyl 2-benzylidenepropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The propenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, aldehydes, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Diprop-2-enyl 2-benzylidenepropanedioate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of diprop-2-enyl 2-benzylidenepropanedioate involves its interaction with specific molecular targets and pathways. The benzylidene group can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The propenyl groups may also play a role in the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Diallyl malonate: Similar in structure but lacks the benzylidene group.
Benzylidene malonate: Contains the benzylidene group but lacks the propenyl groups.
Uniqueness
Diprop-2-enyl 2-benzylidenepropanedioate is unique due to the presence of both propenyl and benzylidene groups, which confer distinct chemical and biological properties . This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
52505-39-2 |
|---|---|
Fórmula molecular |
C16H16O4 |
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
bis(prop-2-enyl) 2-benzylidenepropanedioate |
InChI |
InChI=1S/C16H16O4/c1-3-10-19-15(17)14(16(18)20-11-4-2)12-13-8-6-5-7-9-13/h3-9,12H,1-2,10-11H2 |
Clave InChI |
GBWQETCVMFHVBQ-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)C(=CC1=CC=CC=C1)C(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


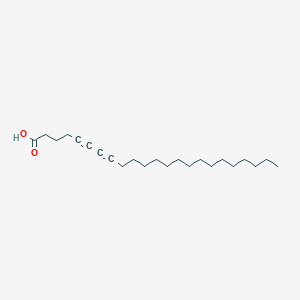
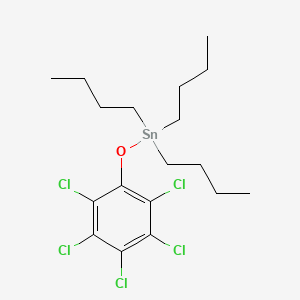

![1',3',3'-Triphenylspiro[fluorene-9,2'-azetidin]-4'-one](/img/structure/B13814060.png)
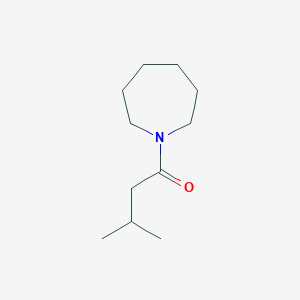
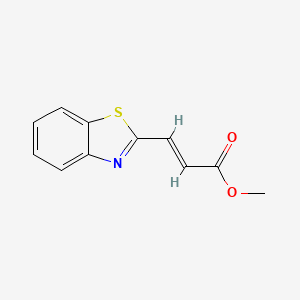

![[2,3-dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl] 2-thienyl ketone](/img/structure/B13814094.png)
![N-[(E)-4-phenylbut-2-enyl]acetamide](/img/structure/B13814098.png)
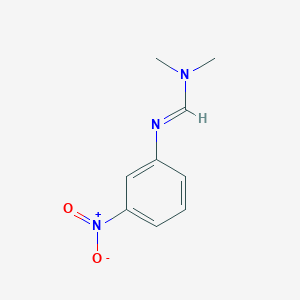
![3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone](/img/structure/B13814118.png)
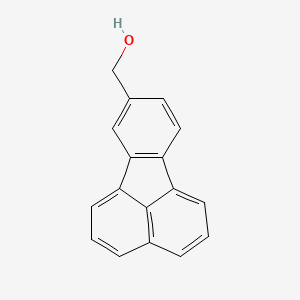
![8H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13814122.png)

